2-hydroxy-N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2-phenylacetohydrazide
Overview
Description
2-hydroxy-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2-phenylacetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazide group, a phenyl ring, and a nitrophenyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2-phenylacetohydrazide typically involves the condensation of 2-hydroxy-2-phenylacetohydrazide with 4-methoxy-3-nitrobenzaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated to facilitate the condensation process, and the product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro-oxides and other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenylacetohydrazides.
Scientific Research Applications
2-hydroxy-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2-phenylacetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties may be related to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-2-phenylacetohydrazide
- 2-hydroxy-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-2-phenylacetohydrazide
- 2-hydroxy-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-2-phenylacetohydrazide
Uniqueness
2-hydroxy-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2-phenylacetohydrazide is unique due to the presence of both methoxy and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. The methoxy group can enhance the compound’s solubility and stability, while the nitro group can participate in redox reactions, adding to its versatility.
Properties
IUPAC Name |
2-hydroxy-N-[(E)-1-(4-methoxy-3-nitrophenyl)ethylideneamino]-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-11(13-8-9-15(25-2)14(10-13)20(23)24)18-19-17(22)16(21)12-6-4-3-5-7-12/h3-10,16,21H,1-2H3,(H,19,22)/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZFENCUXRUYOP-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C(C1=CC=CC=C1)O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C(C1=CC=CC=C1)O)/C2=CC(=C(C=C2)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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